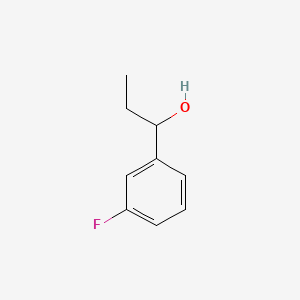

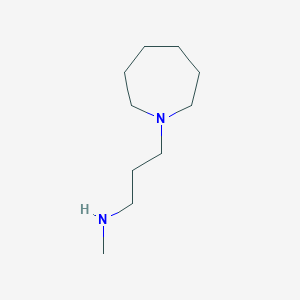

![molecular formula C16H16N2O B1342495 [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine CAS No. 1093414-20-0](/img/structure/B1342495.png)

[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

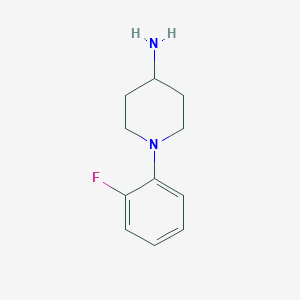

“[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine” is a compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .

Synthesis Analysis

The most direct method for the preparation of this compound is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to amino group .Molecular Structure Analysis

The molecular structure of this compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy . The SMILES string representation of the compound is Cl.Cl.NCCN1CCc2ccccc12 .Chemical Reactions Analysis

The compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties . The compound has been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 235.15 . The InChI key of the compound is WMQJYMKHESNSME-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Regioselective Addition and Synthesis Applications

Regioselective Addition to Aromatic Amines : A study demonstrated that methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines, resulting in regioselective addition at the α-position of the activated exocyclic C=C bond. This process yields methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, showcasing a method for functionalizing the indole ring with aromatic amines (Koz’minykh et al., 2006).

Synthesis of Iminofurans : The reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines in toluene under reflux conditions was studied. This process led to the formation of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, indicating a pathway for synthesizing iminofuran derivatives (Shipilovskikh et al., 2014).

Potential Biological Activity

Antimicrobial Activities : Novel indole derivatives synthesized from reactions involving 2-arylhydrazononitriles demonstrated promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. This highlights the potential of indole-based compounds for developing new antimicrobial agents (Behbehani et al., 2011).

Biological Activity of Schiff Bases : Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid exhibited remarkable antimicrobial activity, suggesting the potential of these compounds in antimicrobial therapy. The study underscores the significance of structural modifications to enhance biological activity (Radhakrishnan et al., 2020).

Propiedades

IUPAC Name |

2-amino-1-(2,3-dihydroindol-1-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-15(13-7-2-1-3-8-13)16(19)18-11-10-12-6-4-5-9-14(12)18/h1-9,15H,10-11,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFDJWJYYWKOBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

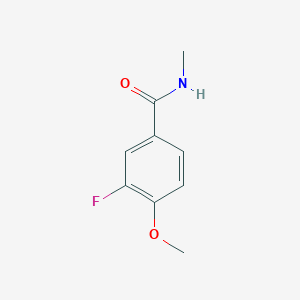

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

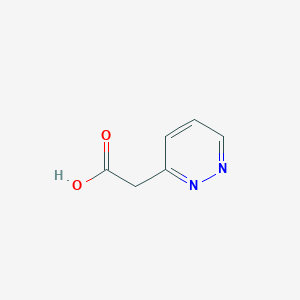

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

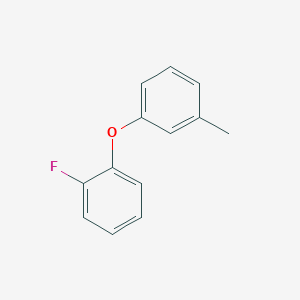

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)